molecular formula C25H28N4O3S B269646 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether

2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether

Cat. No. B269646
M. Wt: 464.6 g/mol
InChI Key: DYXYQGFMXAKLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzoxazepine family and has been found to exhibit promising activity against a wide range of diseases. In

Scientific Research Applications

2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether has been found to exhibit promising activity against a wide range of diseases. It has been shown to have potent anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been found to induce apoptosis in cancer cells and inhibit cell proliferation.
Biochemical and Physiological Effects
2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether has been found to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, the compound has been shown to have antiviral and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether in lab experiments is its broad-spectrum activity against various diseases. The compound has been shown to be effective against a wide range of diseases, making it a potential candidate for the development of new therapies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether. One potential direction is the development of new formulations that improve the solubility and bioavailability of the compound. Another direction is the study of the compound's activity in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify potential new targets for therapeutic intervention.
Conclusion
In conclusion, 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether is a promising compound with potential therapeutic applications against a wide range of diseases. The compound has been found to exhibit potent anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. While there are limitations to its use in lab experiments, there are several future directions for the research and development of this compound. With further research, 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether may prove to be a valuable tool in the fight against various diseases.

Synthesis Methods

The synthesis of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether involves a series of chemical reactions. The starting material for the synthesis is 2-aminophenol, which is reacted with acetic anhydride to form the acetylated derivative. The resulting compound is then subjected to a series of reactions involving pentyl sulfide, triethylorthoformate, and phosgene to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

properties

Product Name

2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether

Molecular Formula

C25H28N4O3S

Molecular Weight

464.6 g/mol

IUPAC Name

1-[6-(2-ethoxyphenyl)-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C25H28N4O3S/c1-4-6-11-16-33-25-26-23-22(27-28-25)18-12-7-9-14-20(18)29(17(3)30)24(32-23)19-13-8-10-15-21(19)31-5-2/h7-10,12-15,24H,4-6,11,16H2,1-3H3

InChI Key

DYXYQGFMXAKLKC-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4OCC)C(=O)C)N=N1

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4OCC)C(=O)C)N=N1

Origin of Product

United States

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